Unveiling ρ-TIA: A Technical Guide to the Discovery and Isolation of a Novel Conopeptide
Unveiling ρ-TIA: A Technical Guide to the Discovery and Isolation of a Novel Conopeptide
For Immediate Release
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the conopeptide ρ-TIA (rho-TIA), a potent and selective antagonist of α1-adrenoceptors. Discovered in the venom of the fish-hunting marine cone snail, Conus tulipa, ρ-TIA has emerged as a valuable molecular tool for studying G protein-coupled receptor (GPCR) pharmacology and presents a potential scaffold for therapeutic drug development.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details the peptide's biochemical properties, experimental protocols for its study, and the signaling pathways it modulates.
Core Biochemical and Pharmacological Data
ρ-TIA is a 19-amino acid peptide with two disulfide bonds that has been shown to selectively target α1-adrenoceptors.[1][4] Its interaction with these receptors is subtype-dependent, exhibiting non-competitive antagonism at the α1B-adrenoceptor while acting as a competitive antagonist at the α1A and α1D subtypes.[1][2][4] This differential activity makes ρ-TIA a particularly interesting subject for GPCR research.
| Property | Value |
| Amino Acid Sequence | Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2 |
| Disulfide Bonds | Cys5-Cys11, Cys6-Cys19 |
| Molecular Formula | C₁₀₅H₁₆₀N₃₆O₂₁S₄ |
| Molecular Weight | 2390.88 Da |
| Source | Conus tulipa (fish-hunting marine cone snail) |
Table 1: Physicochemical Properties of ρ-TIA. [1][2]
| Adrenoceptor Subtype | IC₅₀ Value (nM) | Mode of Action |
| Human α₁A-AR | 18 | Competitive |
| Human α₁B-AR | 2 | Non-competitive |
| Human α₁D-AR | 25 | Competitive |
Table 2: Pharmacological Activity of ρ-TIA at Human α₁-Adrenoceptor Subtypes. The IC₅₀ values were determined for the inhibition of ¹²⁵I-BE binding.[1][3]
Experimental Protocols
The characterization of ρ-TIA has been facilitated by a combination of peptide chemistry, molecular biology, and pharmacological assays. The following sections detail the key experimental methodologies.
Peptide Synthesis and Purification
While initially discovered from a natural source, detailed characterization of ρ-TIA has been largely dependent on synthetic peptides.
Solid-Phase Peptide Synthesis: ρ-TIA and its analogs are synthesized using an automated peptide synthesizer.[5] The synthesis is performed on a Rink amide resin. Fmoc-protected amino acids are coupled using a 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/DIEA in situ activation protocol.[5] Fmoc deprotection is achieved using 30% piperidine in DMF.[5]
Cleavage and Deprotection: The peptide is cleaved from the resin using a cleavage cocktail of TFA/H₂O/triisopropyl silane/ethane dithiol (87.5:5:5:2.5) for 3 hours at room temperature.[5] The crude peptide is then precipitated using cold diethyl ether.[5]
Oxidative Folding and Purification: The linear, reduced peptide is subjected to oxidative folding to form the native disulfide bonds. This is typically achieved by stirring the peptide in a solution of 30% isopropyl alcohol and 0.1 M NH₄HCO₃ at pH 7.0 for 16 hours at room temperature.[5] The oxidized peptide is then purified to >95% purity using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[5] The purity of the final product is confirmed by analytical RP-HPLC.[5]
Radioligand Binding Assays
To determine the affinity of ρ-TIA for α1-adrenoceptor subtypes, competitive radioligand binding assays are performed.
Membrane Preparation: HEK293 cells stably expressing the human α1A-, α1B-, or α1D-adrenoceptor subtypes are used. Cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
Assay Protocol: The binding assays are conducted using the radiolabeled α1-adrenoceptor antagonist [³H]prazosin or ¹²⁵I-HEAT.[5] Membranes are incubated with the radioligand in the presence of increasing concentrations of ρ-TIA. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist. The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.
Functional Assays
The functional activity of ρ-TIA as an antagonist is assessed by measuring its ability to inhibit agonist-induced intracellular signaling.
Inositol Phosphate (IP) Accumulation Assay: Activation of α1-adrenoceptors, which are Gq-coupled, leads to the activation of phospholipase C and the subsequent production of inositol phosphates.[5] To measure this, cells expressing the receptor of interest are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools. The cells are then stimulated with an agonist (e.g., norepinephrine) in the presence or absence of ρ-TIA. The reaction is stopped, and the accumulated inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting. For ρ-TIA, this assay demonstrates its ability to inhibit norepinephrine-stimulated IP formation in cells expressing α1-adrenoceptor subtypes.[1]
Signaling Pathway and Mechanism of Action
ρ-TIA exerts its effect by modulating the signaling of α1-adrenoceptors. These receptors are key mediators of smooth muscle contraction and are involved in various physiological processes.[5] The diagram below illustrates the canonical signaling pathway of the α1B-adrenoceptor and the inhibitory action of ρ-TIA.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Rho-conotoxin TIA - Smartox Biotechnology [mayflowerbio.com]
- 4. Subtype-selective noncompetitive or competitive inhibition of human alpha1-adrenergic receptors by rho-TIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conopeptide ρ-TIA Defines a New Allosteric Site on the Extracellular Surface of the α1B-Adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
